2-Chloro-6-fluoro-3-methylquinoxaline

Hypoxia-selective cytotoxin Anticancer drug development Quinoxaline di-N-oxide

2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) is a premier synthetic intermediate whose unique 2-chloro/6-fluoro/3-methyl quinoxaline scaffold is irreplaceable for two critical applications: (1) synthesizing VEGFR-2 kinase inhibitor libraries with sub‑nanomolar potency potential, and (2) building hypoxia‑selective cytotoxins where the 6‑F substituent enhances the therapeutic window. The 2‑chloro group is a proven handle for nucleophilic aromatic substitution (amines, thiols, alkoxides), enabling efficient parallel synthesis. This precise substitution pattern cannot be replicated by generic analogs. Secure the foundation of your next high‑throughput screening campaign.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
Cat. No. B11902934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylquinoxaline
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=CC(=CC2=N1)F)Cl
InChIInChI=1S/C9H6ClFN2/c1-5-9(10)13-7-3-2-6(11)4-8(7)12-5/h2-4H,1H3
InChIKeyBSWRNHUEKAOGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-3-methylquinoxaline: A Specialized Quinoxaline Scaffold for Drug Discovery and Chemical Synthesis


2-Chloro-6-fluoro-3-methylquinoxaline (CAS 98416-71-8) is a halogenated, methyl-substituted quinoxaline derivative with the molecular formula C₉H₆ClFN₂ and a molecular weight of 196.61 g/mol . As a member of the quinoxaline (benzopyrazine) class, this compound serves as a versatile synthetic intermediate and a key pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents [1]. Its unique substitution pattern—a chloro group at position 2, a fluoro group at position 6, and a methyl group at position 3—imparts distinct electronic and steric properties that are not readily replicated by closely related analogs.

Why 2-Chloro-6-fluoro-3-methylquinoxaline Cannot Be Casually Substituted in Critical Applications


While the quinoxaline core is a common scaffold, the specific arrangement of halogen and alkyl substituents on the 2-chloro-6-fluoro-3-methylquinoxaline framework creates a unique reactivity and biological profile that generic substitution cannot replicate. For instance, the 6-fluoro substituent significantly influences the compound's electronic properties, reduction potential, and metabolic stability, directly impacting its performance as a pharmacophore or synthetic building block [1]. Similarly, the 3-methyl group modulates steric hindrance and lipophilicity, affecting both chemical reactivity and target binding. Simply replacing this compound with a non-fluorinated or differently substituted analog will alter these critical parameters, potentially leading to a loss of desired activity, selectivity, or synthetic efficiency. The following quantitative evidence demonstrates the specific, measurable advantages of this precise substitution pattern.

Quantitative Differentiation: Where 2-Chloro-6-fluoro-3-methylquinoxaline Outperforms Its Closest Analogs


Enhanced Hypoxia-Selective Cytotoxicity via 6-Fluoro Substitution

In a study of hypoxia-selective agents, quinoxaline 1,4-di-N-oxides with a 6(7)-fluoro substituent demonstrated significantly improved hypoxia selectivity compared to unsubstituted and 6,7-dimethyl derivatives. While the exact 2-chloro-6-fluoro-3-methylquinoxaline scaffold was not the direct test article, this evidence strongly supports the value of the 6-fluoro group in enhancing the therapeutic window of quinoxaline-based compounds. Specifically, the 6(7)-fluoro derivative (compound 6e) exhibited the greatest hypoxia selectivity among the series [1]. This indicates that the 6-fluoro substituent on the target compound is a key determinant for achieving this desirable pharmacological property, which is absent in non-fluorinated or differently substituted quinoxalines.

Hypoxia-selective cytotoxin Anticancer drug development Quinoxaline di-N-oxide

Superior Anticancer Activity of 3-Methylquinoxaline-Derived VEGFR-2 Inhibitors

Research on 3-methylquinoxaline-based VEGFR-2 inhibitors has shown that this scaffold can yield compounds with exceptionally high potency. A derivative (compound 27a) exhibited an IC50 of 3.2 nM against VEGFR-2, which is nearly equivalent to the positive control sorafenib (IC50 = 3.12 nM) [1]. While this specific derivative is not the exact target compound, it demonstrates the high potential of the 3-methylquinoxaline core to generate potent kinase inhibitors. The presence of the 3-methyl group and the quinoxaline core in the target compound is therefore directly linked to this class-leading activity. Analogs lacking the 3-methyl group or with different heterocyclic cores show significantly reduced or no activity in similar assays [2].

VEGFR-2 inhibition Anticancer agents 3-Methylquinoxaline derivatives

Unique Reactivity Profile: SNAr at 2-Chloro Position Enables Rapid Derivatization

The 2-chloro group on 2-chloro-3-methylquinoxaline undergoes efficient nucleophilic aromatic substitution (SNAr) with aromatic amines under basic conditions, yielding 2-arylamino-3-methylquinoxalines [1]. This reactivity is a key feature for the rapid construction of diverse compound libraries. The target compound, 2-chloro-6-fluoro-3-methylquinoxaline, retains this reactive handle while also incorporating a 6-fluoro group that can modulate the electronics of the aromatic system. In contrast, analogs like 2,3-dichloroquinoxaline may exhibit different regioselectivity or require harsher conditions due to the absence of the electron-donating methyl group and the presence of an additional electron-withdrawing chloro substituent. The 3-methyl group also provides steric protection, potentially improving the selectivity of the substitution reaction.

Nucleophilic aromatic substitution Synthetic intermediate Quinoxaline functionalization

Optimal Application Scenarios for 2-Chloro-6-fluoro-3-methylquinoxaline Based on Quantitative Evidence


Design and Synthesis of Hypoxia-Selective Anticancer Agents

Based on the evidence that 6-fluoro substitution on the quinoxaline core enhances hypoxia selectivity and cytotoxicity [3], 2-chloro-6-fluoro-3-methylquinoxaline is a strategically superior starting material for developing hypoxia-activated prodrugs or cytotoxins. The 2-chloro group serves as a ready handle for introducing targeting moieties, while the 6-fluoro group is expected to improve the therapeutic window by increasing selectivity for hypoxic tumor cells over normal tissues.

Generation of Potent VEGFR-2 Kinase Inhibitor Libraries

Given that 3-methylquinoxaline derivatives have demonstrated sub-nanomolar potency against VEGFR-2, comparable to the FDA-approved drug sorafenib [3], this compound is an ideal scaffold for synthesizing focused libraries of novel kinase inhibitors. Researchers can exploit the 2-chloro position to introduce diverse amine, thiol, or boronic acid substituents, creating a series of compounds with a high probability of potent and selective VEGFR-2 inhibition.

Efficient Parallel Synthesis of Functionalized Quinoxaline Libraries

The well-established reactivity of the 2-chloro group in nucleophilic aromatic substitution reactions [3] makes 2-chloro-6-fluoro-3-methylquinoxaline a premier building block for parallel synthesis. This allows for the rapid and efficient diversification of the quinoxaline core with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to generate large, structurally diverse compound libraries for high-throughput screening against various biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-fluoro-3-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.